

Physicochemical Properties of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Cat. No.: B187474

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Introduction

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid (CAS No: 199601-80-4) is a heterocyclic compound featuring an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid moiety.^{[1][2]} Compounds within the isoxazole class are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential development as a therapeutic agent, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a summary of the available physicochemical data for **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid**, detailed experimental protocols for the determination of its key properties, and visual workflows to illustrate these processes.

Core Physicochemical Properties

Quantitative experimental data for **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid** is not readily available in the public domain. The following table summarizes its basic molecular information

and provides a reference melting point from a structurally similar isomer, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid.^[3] For unmeasured properties, the status is indicated, highlighting the need for experimental determination or in-silico prediction using specialized software.

Property	Value	Reference/Method
Molecular Formula	C ₁₀ H ₆ N ₂ O ₅	[1]
Molecular Weight	234.17 g/mol	[1]
CAS Number	199601-80-4	[1] [2]
Melting Point	214-224 °C (for 4-nitro isomer)	[3]
pKa	Requires Experimental Determination or Computational Prediction	-
Aqueous Solubility	Requires Experimental Determination or Computational Prediction	-
LogP (Octanol-Water Partition Coefficient)	Requires Experimental Determination or Computational Prediction	-

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline established methodologies for determining the key properties of **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to approach the expected melting point. Based on the 4-nitro isomer, a preliminary target could be around 200°C.
- Once the temperature is within 20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.
- For accuracy, perform the measurement in triplicate.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a common and reliable technique.

Apparatus:

- Analytical balance
- Vials with screw caps

- Constant temperature shaker bath
- pH meter
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Add an excess amount of **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid** to a vial containing a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4).
- Seal the vial and place it in a constant temperature shaker bath, typically at 25°C or 37°C, for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, check the pH of the suspension.
- Centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.
- Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
- The aqueous solubility is reported in units such as mg/mL or μ g/mL.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values.

Apparatus:

- Potentiometric titrator or a pH meter with a high-precision electrode
- Burette
- Stir plate and magnetic stir bar
- Beaker
- Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)

Procedure:

- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Accurately weigh a known amount of **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid** and dissolve it in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Begin stirring the solution gently.
- Titrate the solution by adding small, precise volumes of the standardized strong base (NaOH solution) from a burette.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa can be determined from the titration curve as the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be used to accurately locate the equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Apparatus:

- Vials with screw caps
- Vortex mixer
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV)
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)

Procedure:

- Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.
- Prepare a stock solution of **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid** in either water or n-octanol.
- Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent.
- Seal the vial and vortex it for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.
- Allow the vial to stand or centrifuge it to achieve complete phase separation.
- Carefully sample a known volume from both the aqueous and the n-octanol layers.

- Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient (P).

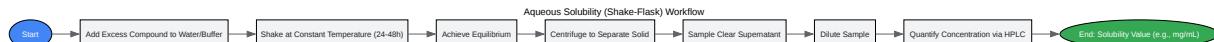
Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for Aqueous Solubility Determination.



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